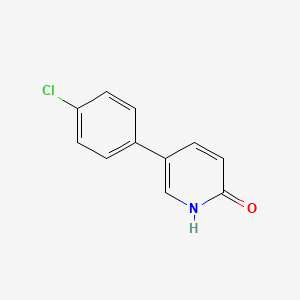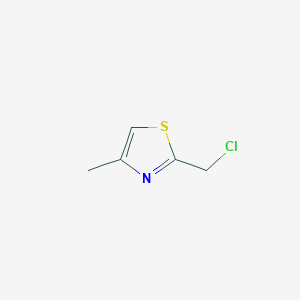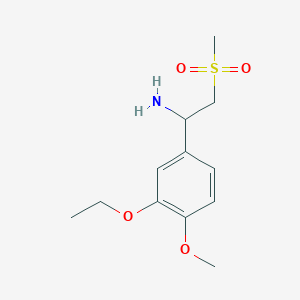
N-(2,5-dibromophenyl)acetamide
Vue d'ensemble
Description
N-(2,5-dibromophenyl)acetamide is an organic compound with the molecular formula C8H7Br2NO It is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2,5-dibromophenyl)acetamide can be synthesized through a palladium-catalyzed Suzuki cross-coupling reaction. This involves the reaction of this compound with different arylboronic acids. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or toluene. The reaction conditions are generally mild, and a variety of functional groups are well tolerated .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Suzuki cross-coupling reaction is a scalable and efficient method that can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction parameters can further enhance the yield and efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-dibromophenyl)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: As mentioned earlier, the compound can participate in Suzuki cross-coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), toluene, or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids yield biaryl compounds, while substitution reactions with amines yield substituted aniline derivatives .
Applications De Recherche Scientifique
N-(2,5-dibromophenyl)acetamide has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Mécanisme D'action
The mechanism of action of N-(2,5-dibromophenyl)acetamide depends on its specific application. In the context of its use as a building block in organic synthesis, the compound acts as a versatile intermediate that can undergo various chemical transformations. The presence of bromine atoms allows for selective functionalization, enabling the synthesis of a wide range of derivatives with desired properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-bromophenyl)acetamide
- N-(4-bromophenyl)acetamide
- N-(2,4-dibromophenyl)acetamide
Uniqueness
N-(2,5-dibromophenyl)acetamide is unique due to the specific positioning of the bromine atoms on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This unique structure allows for selective functionalization and the synthesis of derivatives with specific properties, making it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
N-(2,5-dibromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGKGRZXBVALJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463515 | |
| Record name | N-(2,5-Dibromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25462-66-2 | |
| Record name | N-(2,5-Dibromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-(2,5-dibromophenyl)acetamide in the development of new materials for optoelectronic devices?
A: this compound serves as a crucial starting material for synthesizing a series of aniline-based amides with potential applications in optoelectronic devices, specifically as nonlinear optical (NLO) materials []. The two bromine atoms on the aromatic ring provide sites for further functionalization through palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of various arylboronic acids, leading to a diverse library of compounds with tailored electronic and optical properties.
Q2: How does the structure of this compound derivatives relate to their potential as NLO materials?
A: The study utilized density functional theory (DFT) calculations to investigate the NLO properties of the synthesized this compound derivatives []. These calculations revealed key information about the molecules' frontier molecular orbitals and reactivity descriptors, which are crucial for understanding their NLO behavior. The varied aryl groups introduced through the Suzuki coupling reactions significantly influence the electronic structure of the resulting molecules, ultimately impacting their NLO properties. This structure-property relationship highlights the importance of this compound as a versatile building block for developing new NLO materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester](/img/structure/B1354061.png)



![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)






